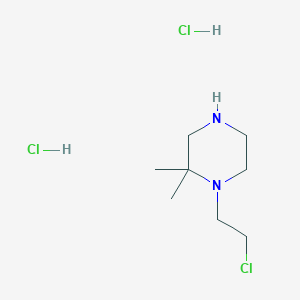

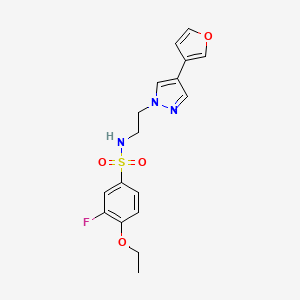

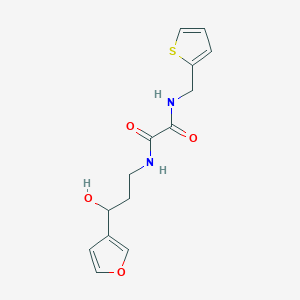

![molecular formula C20H21N5O2S B2405440 N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine CAS No. 866589-15-3](/img/structure/B2405440.png)

N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine, also known as DMTQ, is a novel compound that has been gaining significant attention in the scientific community due to its potential applications in various fields. DMTQ is a synthetic compound that belongs to the class of sulfonyl triazoloquinazolines and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Enzymatic Activation and DNA Binding

Research has shown that compounds related to heterocyclic amines, including quinazoline derivatives, undergo enzymatic activation involving cytosolic enzymes like acetyltransferase and sulfotransferase. This process is crucial for the compounds' genotoxicity, indicating their interaction with DNA and potential implications in carcinogenicity studies (Davis, Schut, & Snyderwine, 1993).

Diuretic Activity

Quinazolinone derivatives have been synthesized to study their diuretic activity. For instance, derivatives containing a thiazole or thiadiazole moiety demonstrated significant diuretic effects, highlighting the potential for new diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).

Antibacterial Activity

Quinazolin-4-one derivatives with oxadiazolin-5-thione moieties have been evaluated for their antibacterial activity. Some derivatives showed promising results against various bacterial strains, indicating their potential as antibacterial agents (Ahmed, Abd-Alla, & El-zohry, 2007).

Antitubercular Agents

N-Methyl-2, 3-dihydro quinazolin-4-ones linked to 1,3-thiazole hybrids have been identified as potent anti-tubercular agents. These compounds showed effective inhibition against Mycobacterium tuberculosis, suggesting a new avenue for anti-tubercular drug development (Nagaladinne, Hindustan, & Nayakanti, 2020).

H1-Antihistaminic Agents

A new class of H1-antihistaminic agents based on triazoloquinazolin-5-ones has been synthesized, displaying significant protection against histamine-induced bronchospasm in guinea pigs. This suggests potential applications in treating allergic reactions (Alagarsamy, Shankar, & Murugesan, 2008).

Propiedades

IUPAC Name |

N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c1-4-24(5-2)18-16-8-6-7-9-17(16)25-19(21-18)20(22-23-25)28(26,27)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUZFPQIBGCQQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

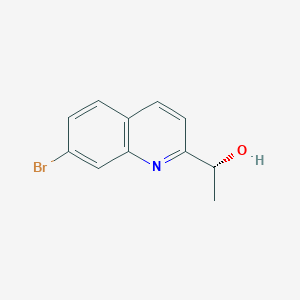

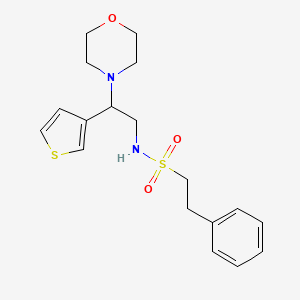

![Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2405371.png)

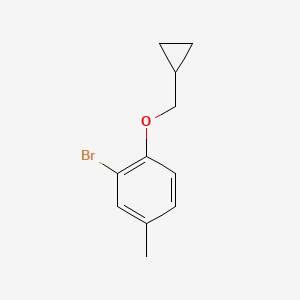

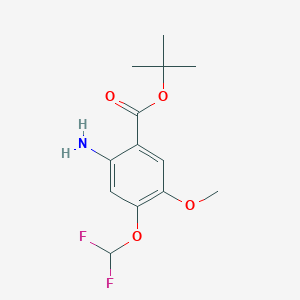

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405373.png)

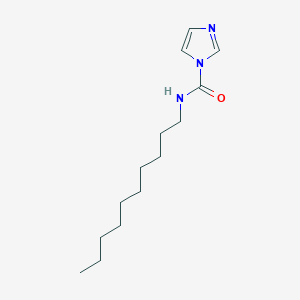

![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)

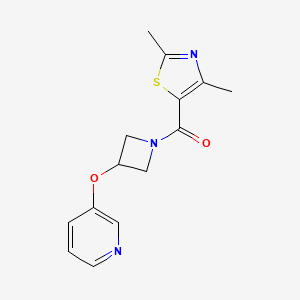

![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)